CRA-2059 TFA

Description

BenchChem offers high-quality CRA-2059 TFA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CRA-2059 TFA including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

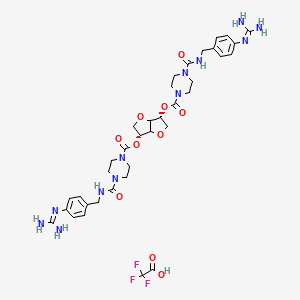

IUPAC Name |

[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H46N12O8.C2HF3O2/c35-29(36)41-23-5-1-21(2-6-23)17-39-31(47)43-9-13-45(14-10-43)33(49)53-25-19-51-28-26(20-52-27(25)28)54-34(50)46-15-11-44(12-16-46)32(48)40-18-22-3-7-24(8-4-22)42-30(37)38;3-2(4,5)1(6)7/h1-8,25-28H,9-20H2,(H,39,47)(H,40,48)(H4,35,36,41)(H4,37,38,42);(H,6,7)/t25-,26-,27?,28?;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIIYCICULQBHKP-ZGGWIOQZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(=O)NCC2=CC=C(C=C2)N=C(N)N)C(=O)OC3COC4C3OCC4OC(=O)N5CCN(CC5)C(=O)NCC6=CC=C(C=C6)N=C(N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C(=O)NCC2=CC=C(C=C2)N=C(N)N)C(=O)O[C@@H]3COC4C3OC[C@H]4OC(=O)N5CCN(CC5)C(=O)NCC6=CC=C(C=C6)N=C(N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H47F3N12O10 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

864.8 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Tryptase Inhibitor CRA-2059 TFA: A Deep Dive into its Mechanism of Action

For Immediate Release

This technical guide provides a comprehensive overview of the mechanism of action of CRA-2059 TFA, a potent and selective tryptase inhibitor. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting mast cell tryptase in inflammatory diseases.

Executive Summary

CRA-2059 TFA is a highly specific and selective inhibitor of human β-tryptase, a serine protease predominantly released from mast cells.[1] Tryptase has been implicated as a key mediator in the pathophysiology of various inflammatory conditions, including inflammatory bowel disease (IBD). The mechanism of action of CRA-2059 TFA is centered on the inhibition of tryptase, thereby preventing the activation of downstream signaling pathways that contribute to inflammation and tissue remodeling. Clinical evidence from a phase II trial of a related compound, APC 2059, in patients with ulcerative colitis suggests that tryptase inhibition is a promising therapeutic strategy. This guide will detail the available data on CRA-2059 TFA and related tryptase inhibitors, outline the relevant signaling pathways, and provide an overview of the experimental protocols used to characterize these compounds.

Quantitative Data

The following tables summarize the available quantitative data for CRA-2059 TFA and the clinical trial results for the related tryptase inhibitor APC 2059.

Table 1: In Vitro Potency of CRA-2059 TFA

| Compound | Target | Assay | Potency (Ki) | Reference |

| CRA-2059 TFA | Recombinant Human Tryptase-β (rHTβ) | Biochemical Assay | 620 pM | [1] |

Table 2: Phase II Clinical Trial Results of APC 2059 in Mildly to Moderately Active Ulcerative Colitis

| Parameter | Value |

| Patient Population | 56 adults with a Disease Activity Index (DAI) of 6-9 |

| Treatment Regimen | 20 mg APC 2059 subcutaneously twice daily for 28 days |

| Primary Endpoint (Response Rate) | 29% (DAI ≤ 3) |

| Clinical Improvement | 49% (DAI ≤ 3 or a four-point reduction) |

| Complete Remission | 9% (DAI = 0) |

| Improvement in Stool Frequency | 64% |

| Improvement in Rectal Bleeding | 64% |

| Improvement in Endoscopy Score | 50% |

| Most Common Adverse Event | Injection site reactions (32.1%) |

Data from an open-label, multicenter pilot study.[2]

Signaling Pathways

The primary mechanism of action of CRA-2059 TFA involves the inhibition of tryptase, which in turn modulates the Protease-Activated Receptor-2 (PAR-2) signaling pathway. This pathway is a key driver of inflammation in IBD.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize tryptase inhibitors. Specific protocols for CRA-2059 TFA are not publicly available.

In Vitro Tryptase Inhibition Assay

Objective: To determine the inhibitory potency (IC50 or Ki) of a compound against purified tryptase.

Materials:

-

Purified recombinant human β-tryptase

-

Test compound (e.g., CRA-2059 TFA)

-

Chromogenic or fluorogenic tryptase substrate (e.g., Nα-Benzoyl-L-arginine-p-nitroanilide)

-

Assay buffer (e.g., Tris-HCl with CaCl2 and heparin)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in the assay buffer.

-

Add a fixed concentration of tryptase to each well of the microplate.

-

Add the diluted test compound to the wells and incubate for a specified time at 37°C.

-

Initiate the enzymatic reaction by adding the tryptase substrate.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.

-

Determine the IC50 or Ki value by fitting the data to a dose-response curve.

Mast Cell Degranulation Assay

Objective: To assess the ability of a compound to inhibit the release of tryptase and other mediators from activated mast cells.

Materials:

-

Human mast cell line (e.g., HMC-1) or primary human mast cells

-

Cell culture medium

-

Test compound

-

Mast cell activating agent (e.g., calcium ionophore A23187, anti-IgE)

-

ELISA kit for human tryptase or histamine (B1213489)

-

Lysis buffer

Procedure:

-

Culture mast cells to the desired density.

-

Pre-incubate the cells with various concentrations of the test compound for a specified time.

-

Stimulate the cells with an activating agent to induce degranulation.

-

Centrifuge the cell suspension to separate the supernatant from the cell pellet.

-

Collect the supernatant and lyse the cell pellet to measure the total mediator content.

-

Quantify the amount of tryptase or histamine in the supernatant and cell lysate using an ELISA kit.

-

Calculate the percentage of mediator release and the inhibitory effect of the test compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical and early clinical development of a tryptase inhibitor like CRA-2059 TFA.

Conclusion

CRA-2059 TFA is a potent and selective tryptase inhibitor with a clear mechanism of action that is highly relevant to the pathophysiology of inflammatory bowel disease. By inhibiting tryptase, CRA-2059 TFA effectively blocks the activation of the PAR-2 signaling pathway, which is a key driver of inflammation and fibrosis in the gut. The clinical data from the related compound APC 2059 in ulcerative colitis provide strong proof-of-concept for this therapeutic approach. Further clinical development of CRA-2059 TFA is warranted to fully elucidate its therapeutic potential in IBD and other mast cell-mediated diseases.

References

In-depth Technical Guide: The Function of CRA-2059 TFA

An Analysis of Publicly Available Information

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

A comprehensive search of publicly available scientific and medical literature, clinical trial databases, and chemical registries has revealed no specific information for a compound designated "CRA-2059 TFA." This suggests that "CRA-2059 TFA" may be an internal development code, a preclinical compound not yet disclosed in public forums, or a potential misidentification.

The search results did not yield any data regarding the function, mechanism of action, experimental protocols, or associated signaling pathways for a molecule with this identifier. The primary search results were related to Canadian tax forms and a clinical trial for a different therapeutic agent.

Due to the absence of any specific data on CRA-2059 TFA, this guide cannot provide the requested in-depth technical information, including quantitative data tables, experimental protocols, and signaling pathway diagrams. Further clarification on the identity of this compound is necessary to proceed with a detailed scientific overview.

The Tryptase Inhibition Pathway of CRA-2059 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRA-2059 TFA is a potent and highly selective inhibitor of human β-tryptase, a serine protease predominantly released from mast cells upon activation. Tryptase plays a significant role in the pathophysiology of inflammatory conditions, making it a key therapeutic target. This technical guide provides an in-depth overview of the tryptase inhibition pathway of CRA-2059 TFA, including its mechanism of action, quantitative inhibitory data, relevant experimental protocols, and associated signaling pathways. The compound CRA-2059 is also known as APC-2059, with CRA-2059 TFA being the trifluoroacetate (B77799) salt form, which offers enhanced solubility and stability while maintaining comparable biological activity.[1][2][3] Development of APC-2059 for psoriasis was discontinued (B1498344) due to lack of efficacy in a Phase II study; however, it showed evidence of activity in a Phase II pilot study for ulcerative colitis.[4][5]

Quantitative Data

The inhibitory activity of CRA-2059 against human β-tryptase has been characterized by several key quantitative parameters.

| Parameter | Value | Target Enzyme | Notes |

| Ki | 620 pM | Recombinant Human Tryptase-β (rHTβ) | Demonstrates high-affinity binding. |

| Association Rate Constant (k_on) | 7 x 10⁷ M⁻¹s⁻¹ | Human Tryptase-β | Indicates rapid binding to the target. |

| Dissociation Rate Constant (k_off) | 0.04 s⁻¹ | Human Tryptase-β | Suggests a relatively slow dissociation from the enzyme. |

Mechanism of Action

CRA-2059 functions as a bivalent inhibitor of the human tryptase-β tetramer. Human β-tryptase is a homotetramer with four active sites oriented towards a central pore. CRA-2059 possesses two phenylguanidinium (B1229882) head groups connected by a linker, allowing it to span and simultaneously bind to two adjacent active sites of the tryptase tetramer. This bivalent interaction results in a significantly lower inhibition constant (Ki) compared to monovalent binding, leading to potent and effective inhibition.

Signaling Pathways

Tryptase released from degranulating mast cells contributes to inflammatory responses through several mechanisms. A primary pathway involves the activation of Protease-Activated Receptor 2 (PAR-2), a G protein-coupled receptor expressed on various cell types, including epithelial cells, endothelial cells, and neurons.

Tryptase-Mediated Inflammatory Signaling Pathway

The following diagram illustrates the general signaling cascade initiated by tryptase and the point of inhibition by CRA-2059 TFA.

Caption: Tryptase inhibition by CRA-2059 TFA blocks PAR-2 activation.

Activation of PAR-2 by tryptase can trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. This ultimately leads to the transcription and release of pro-inflammatory mediators, contributing to the inflammatory response. By inhibiting tryptase, CRA-2059 TFA prevents the activation of PAR-2 and the subsequent inflammatory cascade.

Experimental Protocols

The following are representative protocols that are likely to have been used to characterize the inhibitory activity of CRA-2059 TFA.

In Vitro Tryptase Inhibition Assay (Ki Determination)

This enzymatic assay is designed to determine the inhibition constant (Ki) of a compound against purified tryptase.

Caption: Workflow for determining the in vitro inhibitory activity of CRA-2059 TFA.

Methodology:

-

Reagents: Purified recombinant human tryptase-β, a suitable fluorogenic or chromogenic tryptase substrate, and CRA-2059 TFA.

-

Procedure:

-

A fixed concentration of tryptase is pre-incubated with a range of CRA-2059 TFA concentrations in an assay buffer at 37°C.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The rate of substrate hydrolysis is monitored over time by measuring the change in fluorescence or absorbance.

-

The resulting data are used to calculate the IC50 (half-maximal inhibitory concentration) and subsequently the Ki, which represents the dissociation constant of the enzyme-inhibitor complex.

-

Clinical Trial Protocol for Ulcerative Colitis (Phase II)

The following outlines the protocol used in the open-label pilot study of APC-2059 (CRA-2059) in patients with ulcerative colitis.

Caption: Overview of the Phase II clinical trial protocol for APC-2059.

Study Design:

-

Objective: To investigate the safety and activity of APC-2059 in treating mildly to moderately active ulcerative colitis.

-

Patient Population: 56 adult patients with a Disease Activity Index (DAI) between 6 and 9.

-

Treatment: 20 mg of APC-2059 administered subcutaneously twice daily for 28 days.

-

Primary Outcome: The primary endpoint was a response defined as a final DAI of 3 or less.

-

Results: Of the 56 patients, 29% responded to the treatment, with 9% achieving complete remission (DAI=0). The treatment was found to be safe, with injection site reactions being the most common adverse event.

Conclusion

CRA-2059 TFA is a potent, high-affinity bivalent inhibitor of human β-tryptase. Its mechanism of action, involving the simultaneous binding to two active sites of the tryptase tetramer, leads to effective blockade of its enzymatic activity. By inhibiting tryptase, CRA-2059 TFA can prevent the activation of downstream inflammatory signaling pathways, such as those mediated by PAR-2, MAPK, and NF-κB. While further clinical development has been limited, the data from preclinical and early clinical studies provide a solid foundation for understanding the tryptase inhibition pathway of CRA-2059 TFA and its potential as a therapeutic agent in inflammatory diseases.

References

- 1. APC-2059 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. tribioscience.com [tribioscience.com]

- 3. benchchem.com [benchchem.com]

- 4. Mast cell tryptase induces microglia activation via protease-activated receptor 2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. T2059 Election on Disposition of Property by a Taxpayer to a Canadian Partnership - Canada.ca [canada.ca]

An In-Depth Technical Guide to CRA-2059 TFA: A Potent Tryptase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRA-2059 is a highly potent and specific bivalent inhibitor of human tryptase-β, a serine protease predominantly released by mast cells. Its trifluoroacetate (B77799) (TFA) salt form is commonly used for research and development purposes. This document provides a comprehensive overview of the structure, properties, and mechanism of action of CRA-2059 TFA, including its interaction with the tryptase-β signaling pathway and detailed experimental protocols.

Structure and Physicochemical Properties

While the precise chemical structure of CRA-2059 is not publicly disclosed in detail, it is characterized as a bivalent inhibitor. This structure consists of two phenylguanidinium (B1229882) head groups, which are responsible for interacting with the active sites of the tryptase tetramer, connected by a linker. The bivalent nature of CRA-2059 allows it to bridge two of the four active sites of the human tryptase-β tetramer simultaneously, contributing to its high affinity and inhibitory potency.

Table 1: Physicochemical and Pharmacokinetic Properties of CRA-2059

| Property | Value | Reference |

| Target | Recombinant Human Tryptase-β (rHTβ) | [1] |

| Inhibition Constant (Ki) | 620 pM | [1] |

| Mechanism of Action | Bivalent, Tight-Binding Reversible Inhibition | |

| Potential Therapeutic Area | Inflammatory Bowel Disease (e.g., Ulcerative Colitis) | [1] |

Mechanism of Action and Signaling Pathway

CRA-2059 exerts its inhibitory effect by targeting tryptase-β, a key mediator in allergic and inflammatory responses. Tryptase-β is a serine protease stored in mast cell granules and is released upon mast cell degranulation. Once released, tryptase-β can activate Protease-Activated Receptor 2 (PAR-2), a G-protein coupled receptor expressed on various cell types, including epithelial cells, endothelial cells, and neurons.

The activation of PAR-2 by tryptase-β initiates a cascade of intracellular signaling events. This process involves the cleavage of the N-terminal domain of PAR-2, which unmasks a tethered ligand that binds to and activates the receptor. This activation leads to the coupling of G-proteins and the subsequent activation of downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways. These pathways ultimately lead to the transcription and release of pro-inflammatory cytokines and chemokines, such as IL-6 and TNF-α, contributing to the inflammatory response.

By potently inhibiting tryptase-β, CRA-2059 effectively blocks the activation of PAR-2 and the subsequent downstream inflammatory signaling cascade.

Experimental Protocols

Preparation of CRA-2059 TFA Stock Solution

A general protocol for preparing a stock solution of a similar tryptase inhibitor for in vivo studies is provided by MedchemExpress.[1] This can be adapted for CRA-2059 TFA.

Materials:

-

CRA-2059 TFA

-

DMSO

-

PEG300

-

Tween-80

-

Saline

Procedure:

-

Prepare a stock solution of CRA-2059 TFA in DMSO. For example, to achieve a final concentration of 25 mg/mL, dissolve the appropriate amount of CRA-2059 TFA in DMSO.

-

For a 1 mL working solution, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until uniform.

-

Add 450 µL of Saline to bring the final volume to 1 mL.

Storage:

-

Store the DMSO stock solution at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture.[1]

In Vitro Tryptase Inhibition Assay (General Protocol)

This protocol is a general method for determining the inhibitory activity of compounds against tryptase and can be adapted for CRA-2059.

Materials:

-

Recombinant human tryptase-β

-

Tryptase assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 100 mM NaCl)

-

Chromogenic substrate (e.g., tosyl-gly-pro-lys-p-nitroanilide)

-

CRA-2059 TFA at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Dilute the recombinant human tryptase-β in the tryptase assay buffer to the desired working concentration.

-

In a 96-well plate, add the tryptase solution to each well.

-

Add the CRA-2059 TFA solution at a range of concentrations to the wells containing the tryptase. Include a control group with no inhibitor.

-

Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) in kinetic mode using a microplate reader. Record readings at regular intervals for a set duration.

-

Calculate the rate of reaction (velocity) for each concentration of the inhibitor.

-

Determine the IC50 value of CRA-2059 by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the substrate concentration and Km are known.

Conclusion

CRA-2059 TFA is a potent and specific bivalent inhibitor of human tryptase-β. Its mechanism of action, involving the disruption of the tryptase-PAR-2 signaling axis, makes it a promising candidate for the therapeutic intervention in inflammatory diseases, particularly those with a mast cell-driven pathology such as inflammatory bowel disease. The provided information on its properties and relevant experimental protocols serves as a valuable resource for researchers and drug development professionals working in this area. Further investigation into its detailed structural characteristics and in vivo efficacy will continue to delineate its full therapeutic potential.

References

role of tryptase in inflammatory disease

An In-depth Technical Guide to the Role of Tryptase in Inflammatory Disease

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tryptase is a tetrameric serine protease that serves as the most abundant protein mediator stored within the secretory granules of mast cells. Upon mast cell activation, which is a key event in allergic and inflammatory responses, tryptase is released into the extracellular environment.[1] Once released, it functions as a potent signaling molecule, primarily by cleaving and activating a specific G protein-coupled receptor known as Protease-Activated Receptor 2 (PAR-2).[1][2] This activation triggers a cascade of downstream signaling events that contribute to the pathophysiology of numerous inflammatory diseases, including asthma, allergic rhinitis, inflammatory bowel disease (IBD), and irritable bowel syndrome (IBS).[3][4] Tryptase is also deeply implicated in tissue remodeling and fibrosis by promoting fibroblast proliferation and collagen synthesis. Its specific localization to mast cells and its elevated levels during inflammatory episodes make it a critical biomarker for mast cell activation and a promising therapeutic target for a range of inflammatory and fibrotic conditions.

Biochemistry and Mechanism of Action

Tryptase Isoforms and Structure

Tryptase exists in several isoforms, with α-tryptase and β-tryptase being the most clinically relevant. α-protryptase and β-protryptase are constitutively secreted as inactive monomers and contribute to baseline serum tryptase levels. The mature, enzymatically active form is a 134 kDa tetramer, composed of four β-tryptase subunits, which is stabilized by heparin. This tetrameric form is stored in mast cell granules and released upon degranulation.

The Tryptase/PAR-2 Signaling Axis

The primary mechanism through which tryptase exerts its pro-inflammatory effects is the activation of Protease-Activated Receptor 2 (PAR-2).

Mechanism of Activation:

-

Cleavage: Tryptase cleaves the N-terminal extracellular domain of the PAR-2 receptor at a specific arginine-serine site (R³⁶-S³⁷).

-

Tethered Ligand Formation: This cleavage unmasks a new N-terminus, which acts as a "tethered ligand" (sequence SLIGKV in humans).

-

Receptor Activation: The tethered ligand binds to the second extracellular loop of the receptor, inducing a conformational change that activates downstream G-protein signaling pathways.

-

Signal Transduction: PAR-2 is coupled to G-proteins (primarily Gαq/11), leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+), a key second messenger in inflammatory signaling.

References

- 1. Serum B12 tryptase level as a marker of allergic airway inflammation in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Serum Tryptase, a Marker of Mast Cell Activity in Asthma | eMediNexus [emedinexus.com]

- 3. Tryptase in nasal fluid is a useful marker of allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to CRA-2059 TFA for Basic Science Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRA-2059 trifluoroacetate (B77799) (TFA), also known as APC 2059, is a potent and highly selective synthetic inhibitor of human β-tryptase, a serine protease predominantly released from mast cells.[1] Tryptase has been identified as a key mediator in the pathophysiology of various inflammatory and allergic diseases, including inflammatory bowel disease (IBD).[2][3] By inhibiting tryptase, CRA-2059 TFA modulates downstream inflammatory signaling pathways, making it a valuable tool for basic science research and a potential therapeutic agent. This technical guide provides a comprehensive overview of the core scientific and technical aspects of CRA-2059 TFA, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental methodologies.

Chemical Properties and Formulation

CRA-2059 is a dibasic inhibitor, a class of compounds designed for potent and selective inhibition of tryptase.[3][4] The trifluoroacetate salt form (TFA) is commonly used in research and clinical settings.

| Property | Value | Reference |

| Chemical Formula | C36H47F3N12O | [1] |

| Molecular Weight | 864.83 g/mol | [1] |

| Appearance | White to light yellow solid | [1] |

Solubility and Formulation Protocols

For research purposes, CRA-2059 TFA can be prepared in various solvent systems to achieve a clear solution. The following protocols yield a solution of at least 2.5 mg/mL (2.89 mM).[1]

Protocol 1:

-

10% DMSO

-

40% PEG300

-

5% Tween-80

-

45% Saline

Protocol 2:

-

10% DMSO

-

90% (20% SBE-β-CD in Saline)

Protocol 3:

-

10% DMSO

-

90% Corn Oil

Note: If precipitation or phase separation occurs, gentle heating and/or sonication can be used to aid dissolution.[1]

Mechanism of Action

CRA-2059 TFA exerts its effects through the potent and selective inhibition of human β-tryptase. Tryptase is a tetrameric serine protease stored in mast cell granules and released upon degranulation in response to inflammatory and allergic stimuli.[5]

Tryptase Inhibition

CRA-2059 is a tight-binding, reversible inhibitor of human tryptase-β with a bivalent binding mechanism. The molecule has two phenylguanidinium (B1229882) head groups connected by a linker that can span two of the four active sites within the tryptase tetramer.[1] This bivalent interaction results in a significantly lower inhibition constant (Ki) for bivalent binding compared to monovalent binding.[1]

| Parameter | Value | Target | Reference |

| Ki | 620 pM | Recombinant human tryptase-β (rHTβ) | [1] |

Signaling Pathway

Tryptase is a key activator of Protease-Activated Receptor-2 (PAR-2), a G-protein coupled receptor expressed on various cell types, including epithelial cells, endothelial cells, and immune cells. The activation of PAR-2 by tryptase initiates a signaling cascade that contributes to inflammation and tissue remodeling. In the context of inflammatory bowel disease, the tryptase-mediated activation of the PAR-2/Akt/mTOR signaling pathway in fibroblasts is believed to promote intestinal fibrosis.[6]

Preclinical and Clinical Data

CRA-2059 TFA (as APC 2059) has been evaluated in both preclinical models and clinical trials, primarily for inflammatory conditions such as ulcerative colitis.

In Vivo Efficacy in a Human Mast Cell Xenograft Model

Phase II Clinical Trial in Ulcerative Colitis

An open-label, Phase II pilot study evaluated the safety and efficacy of APC 2059 in patients with mildly to moderately active ulcerative colitis.[7]

Study Design:

-

Participants: 56 adults with a Disease Activity Index (DAI) of 6-9.[7]

-

Treatment: 20 mg APC 2059 administered subcutaneously twice daily for 28 days.[7]

-

Primary Endpoint: Response, defined as a final DAI of ≤ 3.[7]

Key Efficacy Results:

| Outcome | Percentage of Patients | Reference |

| Response (DAI ≤ 3) | 29% | [7] |

| Complete Remission (DAI = 0) | 9% | [7] |

| Improved (Final DAI ≤ 3 or 4-point reduction) | 49% | [7] |

| Improvement/Normalization in Stool Frequency | 64% | [7] |

| Improvement/Normalization in Bleeding | 64% | [7] |

| Improvement/Normalization in Endoscopy | 50% | [7] |

| Improvement/Normalization in Physician's Rating | 63% | [7] |

Safety: The most common adverse events were related to the injection site (32.1%). The study concluded that APC 2059 was safe and showed evidence of activity in the treatment of ulcerative colitis.[7]

Experimental Protocols

Detailed experimental protocols for the synthesis and specific assays for CRA-2059 are proprietary. However, based on the literature for similar tryptase inhibitors, the following represents a general workflow for the evaluation of such compounds.

In Vitro Tryptase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the inhibitory activity of a compound against tryptase.

-

Reagents and Materials:

-

Recombinant human β-tryptase

-

Tryptase substrate (e.g., a chromogenic or fluorogenic substrate)

-

Assay buffer (e.g., Tris-HCl with heparin and CaCl2)

-

CRA-2059 TFA at various concentrations

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Add a solution of recombinant human β-tryptase to the wells of a 96-well microplate.

-

Add varying concentrations of CRA-2059 TFA to the wells and incubate for a defined period to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the tryptase substrate.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the Ki value by fitting the data to appropriate enzyme inhibition models.

-

In Vivo Model of Colitis (General Protocol)

Animal models are essential for evaluating the in vivo efficacy of tryptase inhibitors. The dextran (B179266) sodium sulfate (B86663) (DSS) and trinitrobenzene sulfonic acid (TNBS) induced colitis models are commonly used.[2][8]

-

Animal Model Induction:

-

DSS Model: Administer DSS in the drinking water of mice for a defined period to induce colitis.

-

TNBS Model: Administer TNBS intrarectally to induce a transmural inflammation.

-

-

Treatment:

-

Administer CRA-2059 TFA via a relevant route (e.g., subcutaneous injection) at various doses.

-

Include a vehicle control group.

-

-

Efficacy Assessment:

-

Monitor daily for changes in body weight, stool consistency, and rectal bleeding.

-

At the end of the study, collect colon tissue for histological analysis to assess inflammation, ulceration, and tissue damage.

-

Perform endoscopy to visually assess the severity of colitis.

-

Measure levels of inflammatory markers (e.g., cytokines, myeloperoxidase) in the colon tissue.

-

Conclusion

CRA-2059 TFA is a well-characterized, potent, and selective inhibitor of human β-tryptase. Its ability to modulate the PAR-2 signaling pathway makes it a valuable research tool for investigating the role of tryptase in inflammatory and fibrotic diseases. The available clinical data in ulcerative colitis highlights its potential as a therapeutic agent. This technical guide provides a foundational understanding of CRA-2059 TFA for researchers and drug development professionals interested in targeting the tryptase pathway. Further preclinical studies are warranted to fully elucidate its therapeutic potential in a broader range of mast cell-mediated diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Essential role for mast cell tryptase in acute experimental colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitors of tryptase for the treatment of mast cell-mediated diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wao.confex.com [wao.confex.com]

- 5. A Novel, Nonpeptidic, Orally Active Bivalent Inhibitor of Human β-Tryptase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. | BioWorld [bioworld.com]

- 7. Treatment of mildly to moderately active ulcerative colitis with a tryptase inhibitor (APC 2059): an open-label pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Unraveling the Selectivity of CRA-2059 TFA: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CRA-2059 TFA, also known as APC-2059, is a potent and highly selective second-generation bivalent inhibitor of human mast cell β-tryptase. This technical guide synthesizes the available data on the selectivity and mechanism of action of CRA-2059 TFA, providing a resource for researchers in inflammatory diseases and protease-targeted drug discovery. While extensive quantitative selectivity data against a broad panel of proteases is not publicly available due to the discontinuation of its clinical development, this guide presents the key affinity and kinetic parameters for its primary target, human β-tryptase, and elucidates the structural basis for its remarkable selectivity.

Introduction

Human β-tryptase, a tetrameric serine protease, is the most abundant protein constituent of mast cell secretory granules. Its release during mast cell degranulation is implicated in the pathophysiology of a range of inflammatory and allergic disorders, including inflammatory bowel disease (IBD) and asthma. CRA-2059 TFA was developed as a therapeutic agent to specifically target and inhibit the enzymatic activity of β-tryptase, thereby mitigating its pro-inflammatory effects.

Quantitative Data Summary

The inhibitory activity of CRA-2059 TFA against its primary target, recombinant human β-tryptase (rHTβ), has been characterized, revealing its high-affinity binding. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Target | Notes |

| Ki | 620 pM | Recombinant Human β-Tryptase (rHTβ) | Demonstrates potent inhibition.[1][2] |

| kon (Association Rate Constant) | 7 x 107 M-1s-1 | Recombinant Human β-Tryptase (rHTβ) | Characterizes the rate of binding to the target. |

| koff (Dissociation Rate Constant) | 0.04 s-1 | Recombinant Human β-Tryptase (rHTβ) | Indicates a relatively slow dissociation from the target. |

| Selectivity (Bivalent vs. Monovalent) | >10,000-fold | Recombinant Human β-Tryptase (rHTβ) | The bivalent nature of the inhibitor dramatically increases its potency compared to a monovalent interaction.[2] |

Note: A comprehensive selectivity panel of CRA-2059 TFA against other serine proteases (e.g., thrombin, trypsin, plasmin) is not publicly available.

Mechanism of Action: Bivalent Inhibition

The high potency and selectivity of CRA-2059 TFA are attributed to its unique bivalent mechanism of inhibition. Human β-tryptase exists as a tetramer, with its four active sites facing a central pore. CRA-2059 TFA is designed with two phenylguanidinium (B1229882) head groups connected by a linker of appropriate length to span and simultaneously bind to two adjacent active sites on the tryptase tetramer.[2] This bivalent binding results in a significantly higher affinity and a much slower dissociation rate compared to a monovalent inhibitor that would bind to only a single active site.[2] This structural-activity relationship is the cornerstone of its selectivity.

Figure 1. Bivalent inhibition of the human β-tryptase tetramer by CRA-2059 TFA.

Experimental Protocols

Detailed experimental protocols for the kinase and protease assays used to characterize CRA-2059 TFA are not available in the public domain. However, based on standard methodologies, the following outlines the likely experimental approaches.

Tryptase Inhibition Assay (Hypothetical)

A fluorogenic substrate-based assay would likely be employed to determine the inhibitory potency of CRA-2059 TFA.

Figure 2. A hypothetical workflow for a tryptase inhibition assay.

Methodology Outline:

-

Reagents: Recombinant human β-tryptase, a suitable fluorogenic tryptase substrate (e.g., a peptide substrate with a fluorescent reporter), and CRA-2059 TFA.

-

Assay Procedure:

-

Recombinant human β-tryptase would be incubated with varying concentrations of CRA-2059 TFA in an appropriate assay buffer.

-

Following a pre-incubation period to allow for inhibitor binding, the enzymatic reaction would be initiated by the addition of the fluorogenic substrate.

-

The rate of substrate cleavage, corresponding to the fluorescence signal, would be measured over time using a plate reader.

-

-

Data Analysis: The rate of reaction at each inhibitor concentration would be compared to the uninhibited control to calculate the percent inhibition. These values would then be plotted against the inhibitor concentration to determine the IC50 value. The Ki value would be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the substrate concentration and its Km for the enzyme.

Selectivity Profiling (Hypothetical)

To assess the selectivity of CRA-2059 TFA, it would be tested against a panel of other serine proteases.

Figure 3. A logical workflow for assessing the selectivity of a protease inhibitor.

Methodology Outline:

-

Enzyme Panel: A selection of serine proteases with relevance to potential off-target effects would be chosen.

-

Assay Conditions: For each protease, an optimized assay would be run using a specific fluorogenic or chromogenic substrate.

-

Inhibitor Testing: CRA-2059 TFA would be tested across a range of concentrations in each of these assays.

-

Data Analysis: The IC50 values for each protease would be determined. The selectivity of CRA-2059 TFA would then be expressed as the ratio of the IC50 for the off-target protease to the IC50 for β-tryptase.

Signaling Pathway Context

CRA-2059 TFA acts by inhibiting the extracellular activity of β-tryptase released from mast cells. β-Tryptase can activate Protease-Activated Receptor 2 (PAR-2) on various cell types, leading to downstream signaling cascades that promote inflammation. By inhibiting β-tryptase, CRA-2059 TFA is expected to prevent PAR-2 activation and the subsequent inflammatory response.

Figure 4. The inhibitory effect of CRA-2059 TFA on the β-tryptase signaling pathway.

Conclusion

CRA-2059 TFA is a potent and highly selective inhibitor of human β-tryptase, with its mechanism of action rooted in its bivalent binding to the tetrameric enzyme. While its clinical development was discontinued, the available data highlight it as a valuable tool compound for studying the role of tryptase in inflammatory processes. The lack of a comprehensive public selectivity profile underscores a gap in the understanding of its full pharmacological effects. Future research on bivalent inhibitors for multimeric enzymes could benefit from the lessons learned during the development of CRA-2059 TFA.

References

Unraveling the Identity of CRA-2059 TFA in Mast Cell Activation Research

An extensive review of publicly available scientific literature and clinical trial databases has yielded no specific information on a compound designated "CRA-2059 TFA" in the context of mast cell activation. This suggests that "CRA-2059 TFA" may be an internal development code, a compound not yet disclosed in public forums, or a potential misnomer for another agent.

While the requested in-depth technical guide on CRA-2059 TFA cannot be produced due to the absence of specific data, this report provides a comprehensive overview of the current landscape of novel therapies targeting mast cell activation. This includes information on promising drug candidates, their mechanisms of action, and the experimental protocols used to evaluate their efficacy. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in this field.

The Evolving Landscape of Mast Cell Inhibitors

The therapeutic strategy for diseases involving mast cell activation, such as allergies, mastocytosis, and mast cell activation syndrome (MCAS), is rapidly evolving. Research has moved beyond traditional antihistamines and mast cell stabilizers like cromolyn (B99618) sodium towards more targeted approaches.[1][2][3][4][5] Current drug development focuses on key signaling molecules and receptors involved in mast cell proliferation, survival, and degranulation.

Several promising therapeutic targets and investigational drugs are highlighted below:

-

KIT Inhibitors: The KIT receptor tyrosine kinase is a critical regulator of mast cell function. Mutations in the KIT gene are a hallmark of systemic mastocytosis. Consequently, KIT inhibitors have become a cornerstone of modern therapy.

-

Avapritinib and Midostaurin are FDA and EMA-approved drugs for treating advanced systemic mastocytosis.

-

Next-generation KIT inhibitors like bezuclastinib and elenestinib are currently under investigation in clinical trials.

-

-

Bruton's Tyrosine Kinase (BTK) Inhibitors: BTK is another important signaling molecule in the mast cell activation pathway. Drugs targeting BTK, such as remibrutinib , are being explored for their potential to reduce mast cell activation.

-

Mas-related G protein-coupled receptor X2 (MRGPRX2) Antagonists: MRGPRX2 is a receptor on mast cells that mediates IgE-independent degranulation in response to various stimuli, including certain drugs. The development of small molecule antagonists for MRGPRX2 represents a novel therapeutic approach for mast cell-mediated disorders.

-

Other Investigational Agents: A variety of other molecules are in clinical development, including:

-

Masitinib: A tyrosine kinase inhibitor that has shown efficacy in improving symptoms in patients with indolent systemic mastocytosis and is being studied for severe mast cell activation syndrome.

-

Lirentelimab: An antibody targeting Siglec-8, an inhibitory receptor on mast cells.

-

Understanding "TFA" in Drug Development

The "TFA" in the user's query likely refers to trifluoroacetate (B77799) . Trifluoroacetic acid is commonly used in the purification of synthetic peptides and other small molecules, resulting in the final compound being a trifluoroacetate salt. This salt form can influence the physicochemical properties of the active pharmaceutical ingredient, such as its solubility and stability.

Experimental Protocols in Mast Cell Research

Evaluating the efficacy of novel mast cell inhibitors involves a range of in vitro and in vivo assays. The following are examples of key experimental protocols:

In Vitro Assays

-

Mast Cell Degranulation Assays: These assays quantify the release of mast cell mediators, such as histamine (B1213489) or β-hexosaminidase, upon stimulation.

-

Methodology:

-

Culture a suitable mast cell line (e.g., RBL-2H3) or primary mast cells.

-

Sensitize the cells with IgE if investigating IgE-dependent activation.

-

Pre-incubate the cells with the test compound (e.g., a potential inhibitor) at various concentrations.

-

Stimulate the cells with an appropriate agonist (e.g., antigen for IgE-sensitized cells, or other secretagogues).

-

Collect the supernatant and measure the amount of released mediator using a colorimetric or enzymatic assay.

-

Calculate the percentage of inhibition of degranulation compared to a vehicle control.

-

-

-

Cytokine Release Assays: These experiments measure the production and secretion of cytokines and chemokines (e.g., TNF-α, IL-6, IL-8) from mast cells following activation.

-

Methodology:

-

Follow a similar cell culture and stimulation protocol as the degranulation assay.

-

After a suitable incubation period, collect the cell culture supernatant.

-

Quantify the concentration of specific cytokines using techniques like ELISA (Enzyme-Linked Immunosorbent Assay) or multiplex bead arrays.

-

-

-

Signaling Pathway Analysis: Western blotting and other molecular biology techniques are used to investigate the effect of a compound on specific signaling pathways within the mast cell.

-

Methodology:

-

Treat mast cells with the test compound and/or a stimulant.

-

Lyse the cells to extract proteins.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the proteins to a membrane and probe with antibodies specific for phosphorylated (activated) or total signaling proteins (e.g., Syk, PLCγ, ERK).

-

Visualize and quantify the protein bands to determine the effect of the compound on the signaling cascade.

-

-

In Vivo Models

-

Passive Cutaneous Anaphylaxis (PCA) Model: This model is used to assess the in vivo efficacy of a compound in inhibiting IgE-mediated mast cell degranulation in the skin.

-

Methodology:

-

Sensitize a local area of the skin of a laboratory animal (e.g., a mouse) by intradermal injection of IgE.

-

After a period of time to allow the IgE to bind to mast cells, administer the test compound.

-

Induce an anaphylactic reaction by intravenous injection of the specific antigen along with a dye (e.g., Evans blue).

-

The extent of the allergic reaction is quantified by measuring the amount of dye that has extravasated into the skin tissue at the site of sensitization.

-

-

Visualizing Mast Cell Activation and Inhibition

To illustrate the complex processes involved in mast cell activation and the points of intervention for novel therapies, the following diagrams are provided.

Caption: IgE-mediated mast cell activation pathway.

Caption: Workflow for an in vitro mast cell degranulation assay.

Conclusion

While the specific compound "CRA-2059 TFA" remains unidentified in the public domain, the field of mast cell research is rich with innovation. The development of targeted therapies against key molecules like KIT, BTK, and MRGPRX2 holds significant promise for patients with mast cell-driven diseases. The experimental protocols and signaling pathways outlined in this guide provide a foundational understanding of the preclinical evaluation of these novel inhibitors. Researchers are encouraged to consult the primary literature for detailed methodologies and the latest findings on specific compounds of interest. Should information on "CRA-2059 TFA" become publicly available, a more targeted and in-depth analysis can be provided.

References

Methodological & Application

Application Notes and Protocols: CRA-2059 TFA In Vitro Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRA-2059 is a potent and highly selective inhibitor of tryptase, a serine protease predominantly released from mast cells upon activation.[1] Tryptase plays a significant role in the pathophysiology of various inflammatory and allergic diseases, making it a compelling therapeutic target.[2] It activates the Protease-Activated Receptor 2 (PAR-2), triggering downstream signaling cascades that contribute to inflammation.[3][4] These application notes provide a detailed protocol for an in vitro enzymatic assay to characterize the inhibitory activity of CRA-2059 TFA on human tryptase.

Quantitative Data Summary

The inhibitory potency of CRA-2059 TFA against recombinant human tryptase-β (rHTβ) is summarized in the table below. This value is critical for determining appropriate concentration ranges for in vitro and cellular assays.

| Compound | Target | Parameter | Value |

| CRA-2059 TFA | Recombinant Human Tryptase-β (rHTβ) | Kᵢ | 620 pM[1] |

Note: The inhibition constant (Kᵢ) is a measure of the inhibitor's binding affinity to the enzyme. A lower Kᵢ value indicates a higher affinity and more potent inhibition.

Experimental Protocols

In Vitro Tryptase Inhibition Assay (Colorimetric)

This protocol describes a colorimetric assay to determine the inhibitory activity of CRA-2059 TFA against purified human tryptase. The assay measures the cleavage of a chromogenic substrate, resulting in the release of a colored product that can be quantified spectrophotometrically.[2]

Materials:

-

Purified human lung tryptase

-

CRA-2059 TFA

-

Chromogenic tryptase substrate (e.g., Nα-Benzoyl-D,L-arginine p-nitroanilide - BAPNA)[2]

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl)

-

DMSO (for dissolving CRA-2059 TFA)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-410 nm[2]

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of CRA-2059 TFA in DMSO.

-

Create a series of dilutions of CRA-2059 TFA in Assay Buffer to achieve a range of desired concentrations for testing.

-

Prepare a working solution of purified human tryptase in Assay Buffer.

-

Prepare a working solution of the chromogenic substrate in Assay Buffer.

-

-

Assay Protocol:

-

To the wells of a 96-well microplate, add a fixed volume of the purified human tryptase solution.

-

Add the various concentrations of the CRA-2059 TFA dilutions to the wells. Include a vehicle control containing only DMSO at the same final concentration as in the inhibitor wells.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the chromogenic substrate to each well.

-

Immediately begin measuring the absorbance at 405-410 nm using a microplate reader.[2]

-

Take kinetic readings at regular intervals (e.g., every minute for 15-30 minutes) to monitor the reaction progress.

-

-

Data Analysis:

-

Calculate the rate of substrate hydrolysis for each concentration of CRA-2059 TFA.

-

Determine the percentage of inhibition by comparing the reaction rates in the wells with the inhibitor to the vehicle control wells.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve.

-

Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzymatic activity by 50%.

-

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the tryptase signaling pathway and the experimental workflow for the in vitro inhibition assay.

Caption: Tryptase Signaling Pathway.

Caption: In Vitro Tryptase Inhibition Assay Workflow.

References

experimental design using CRA-2059 TFA

Application Notes and Protocols for CRA-2059 TFA

For Researchers, Scientists, and Drug Development Professionals

Introduction

CRA-2059 is a potent and highly selective inhibitor of tryptase, a serine protease predominantly found in the secretory granules of mast cells. As a trifluoroacetate (B77799) (TFA) salt, understanding its solubility and proper preparation is critical for reliable experimental outcomes. Tryptase is a key mediator in allergic and inflammatory responses, making CRA-2059 a valuable tool for research in diseases such as asthma, inflammatory bowel disease (IBD), and allergic rhinitis. Upon mast cell activation, tryptase is released and activates Protease-Activated Receptor 2 (PAR-2), initiating a signaling cascade that contributes to inflammation. These notes provide detailed protocols for the solubilization and use of CRA-2059 TFA in common preclinical assays.

Data Presentation: Solubility of CRA-2059 TFA

The following table summarizes the solubility of CRA-2059 TFA in various solvent systems for in vitro and in vivo studies.

| Application | Solvent System | Achievable Concentration | Appearance |

| In Vitro Stock | 100% DMSO | ≥ 25 mg/mL (28.9 mM) | Clear Solution |

| In Vivo | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (2.89 mM) | Clear Solution |

| In Vivo | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (2.89 mM) | Clear Solution |

| In Vivo | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (2.89 mM) | Clear Solution |

Note: If precipitation is observed, gentle warming and/or sonication can be used to aid dissolution. For in vivo working solutions, it is recommended to prepare them fresh on the day of use.[1]

Signaling Pathway of Tryptase

Mast cell degranulation releases tryptase, which in turn activates PAR-2 on various cell types, leading to downstream inflammatory effects. Inhibition of tryptase by CRA-2059 blocks this activation.

Experimental Protocols

Protocol 1: Preparation of CRA-2059 TFA Stock Solution for In Vitro Assays

This protocol describes the preparation of a concentrated stock solution of CRA-2059 TFA in DMSO.

Materials:

-

CRA-2059 TFA powder

-

Dimethyl sulfoxide (B87167) (DMSO), anhydrous

-

Sterile microcentrifuge tubes

-

Vortex mixer and sonicator

Procedure:

-

Allow the CRA-2059 TFA vial to equilibrate to room temperature before opening.

-

Weigh the desired amount of CRA-2059 TFA powder and place it in a sterile microcentrifuge tube.

-

Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 25 mg/mL).

-

Vortex the solution thoroughly to dissolve the compound. If necessary, sonicate the solution in a water bath for short intervals to ensure complete dissolution.

-

Once a clear solution is obtained, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[1]

Protocol 2: In Vitro Tryptase Enzymatic Inhibition Assay

This protocol outlines a method to determine the inhibitory activity of CRA-2059 on purified tryptase using a chromogenic substrate.

Materials:

-

Purified human mast cell tryptase

-

CRA-2059 TFA stock solution (from Protocol 1)

-

Chromogenic tryptase substrate (e.g., Tos-Gly-Pro-Lys-pNA)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Experimental Workflow:

Procedure:

-

Prepare serial dilutions of the CRA-2059 TFA stock solution in the assay buffer to achieve a range of desired final concentrations.

-

In a 96-well plate, add a fixed amount of purified mast cell tryptase to each well.

-

Add the different concentrations of CRA-2059 TFA or a vehicle control (DMSO diluted in assay buffer) to the wells.

-

Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the chromogenic tryptase substrate to each well.

-

Immediately begin measuring the absorbance at 405 nm using a microplate reader in kinetic mode, taking readings every minute for 15-30 minutes.

-

Calculate the rate of substrate hydrolysis for each concentration of CRA-2059 TFA.

-

Plot the reaction rate against the inhibitor concentration and determine the IC50 value.

Protocol 3: Mast Cell Degranulation Assay (Histamine Release)

This protocol assesses the effect of CRA-2059 TFA on histamine (B1213489) release from activated mast cells.

Materials:

-

Mast cell line (e.g., LAD2, HMC-1) or primary mast cells

-

CRA-2059 TFA stock solution

-

Mast cell activating agent (e.g., anti-IgE, compound 48/80, calcium ionophore A23187)

-

Cell culture medium or a suitable buffer (e.g., Tyrode's buffer)

-

Histamine ELISA kit

-

96-well V-bottom plates

-

Centrifuge

Procedure:

-

Culture mast cells to the desired density and resuspend them in buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Pre-incubate the cells with various concentrations of CRA-2059 TFA (or vehicle control) for 30 minutes at 37°C.

-

Add the mast cell activating agent to the cell suspension to induce degranulation.

-

Incubate for 30-60 minutes at 37°C.

-

Stop the reaction by placing the plate on ice.

-

Centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

-

Carefully collect the supernatant, which contains the released histamine.

-

Quantify the histamine concentration in the supernatant using a commercial histamine ELISA kit, following the manufacturer's instructions.

-

Calculate the percentage of histamine release relative to positive (lysed cells) and negative (unstimulated cells) controls.

Protocol 4: Preparation of CRA-2059 TFA for In Vivo Studies

This protocol describes the preparation of a dosing solution of CRA-2059 TFA for administration in animal models. The following is an example using a PEG300-based vehicle.

Materials:

-

CRA-2059 TFA powder

-

DMSO

-

PEG300

-

Tween-80

-

Saline (0.9% NaCl in sterile water)

-

Sterile tubes

Procedure:

-

Prepare a concentrated stock solution of CRA-2059 TFA in DMSO (e.g., 25 mg/mL).

-

To prepare a 1 mL working solution with a final concentration of 2.5 mg/mL, add 100 µL of the 25 mg/mL DMSO stock solution to 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 to the mixture and mix until uniform.

-

Add 450 µL of saline to bring the final volume to 1 mL and mix thoroughly. The final solvent ratio will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

-

Ensure the final solution is clear before administration. Prepare this working solution fresh on the day of the experiment.

Protocol 5: Murine Model of Allergic Airway Inflammation (Asthma)

This protocol provides a general outline for evaluating the efficacy of CRA-2059 TFA in a mouse model of ovalbumin (OVA)-induced allergic asthma.

Animal Model Workflow:

Procedure:

-

Sensitization: Sensitize mice (e.g., BALB/c) on day 0 and day 7 by intraperitoneal (i.p.) injection of ovalbumin (OVA) emulsified in alum.

-

Challenge: On days 14, 15, 18, and 21, challenge the mice with an intranasal or intratracheal administration of OVA to induce an allergic airway response.

-

Treatment: Administer CRA-2059 TFA via a suitable route (e.g., intranasal, oral) daily from day 18 to day 21, prior to the OVA challenges. A vehicle control group should be included.

-

Endpoint Analysis: 24-48 hours after the final OVA challenge (day 22 or 23), perform endpoint analyses.

-

Bronchoalveolar Lavage (BAL): Collect BAL fluid (BALF) to analyze total and differential cell counts (especially eosinophils).

-

Cytokine Analysis: Measure levels of Th2 cytokines (e.g., IL-4, IL-13) in the BALF by ELISA.

-

Histology: Perfuse and fix the lungs for histological analysis to assess inflammation, goblet cell hyperplasia, and mucus production.

-

Airway Hyperreactivity (AHR): Measure AHR in response to increasing concentrations of methacholine.

-

This model allows for the evaluation of the anti-inflammatory effects of tryptase inhibition in the context of allergic asthma. Tryptase inhibitors have been shown to reduce total cells, eosinophils, and cytokine release in the BALF in similar models.[1]

References

Techniques for Measuring Cytokine Release: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the principles and methodologies for assessing the potential of therapeutic candidates to induce cytokine release, a critical step in preclinical safety and immunotoxicity evaluation. The accompanying detailed protocols offer step-by-step guidance for conducting robust and reproducible Cytokine Release Assays (CRAs).

Introduction to Cytokine Release Assays (CRAs)

Cytokine Release Syndrome (CRS), also known as a "cytokine storm," is a systemic inflammatory response triggered by the massive and uncontrolled release of pro-inflammatory cytokines from immune cells.[1][2][3] This can be a severe adverse effect of various therapeutic interventions, including monoclonal antibodies, cell therapies (e.g., CAR-T), and other biologics.[2][4] The infamous case of the TGN1412 clinical trial, where a superagonist monoclonal antibody induced severe CRS in healthy volunteers despite benign preclinical animal studies, underscored the critical need for predictive in vitro assays.

Cytokine Release Assays are in vitro methods designed to assess the risk of a test article inducing significant cytokine release from human immune cells. These assays are a regulatory expectation and a vital component of the safety assessment for novel therapeutics that interact with the immune system. The fundamental principle involves exposing isolated human immune cells or whole blood to the test compound and subsequently measuring the levels of key cytokines released into the culture supernatant.

Key Methodologies for In Vitro Cytokine Release Assessment

There are several primary formats for conducting CRAs, each with distinct advantages and applications. The choice of method often depends on the therapeutic modality and its mechanism of action.

-

Peripheral Blood Mononuclear Cell (PBMC) Assays : This is the most common format, utilizing a mixed population of immune cells including lymphocytes (T cells, B cells, NK cells) and monocytes. PBMCs are isolated from healthy donor blood and can be used in liquid culture or in formats where the test article is immobilized to a plate to simulate cell surface binding.

-

Whole Blood Assays : This method uses fresh whole blood, preserving the complete cellular and protein composition of blood, which can be crucial for certain drug mechanisms. It provides a more physiologically relevant environment but can have higher inter-donor variability.

-

Co-culture Systems : To better mimic in vivo conditions, PBMCs can be co-cultured with other cell types, such as endothelial cells. This is particularly relevant for therapeutics like the TGN1412 antibody, where interaction with endothelial cells was found to be a key factor in the massive cytokine release.

-

Cell Line-Based Assays : Some novel assays utilize human cell lines instead of primary donor cells. These offer the advantage of consistency, reproducibility, and cost-effectiveness, making them suitable for high-throughput screening.

Cytokine Quantification Technologies

After incubating the immune cells with the test article, the released cytokines in the supernatant must be accurately quantified.

-

ELISA (Enzyme-Linked Immunosorbent Assay) : The traditional method for quantifying a single protein. While robust and well-established, it is low-throughput and requires a significant sample volume when measuring multiple cytokines.

-

Multiplex Immunoassays (e.g., Luminex) : These bead-based assays allow for the simultaneous measurement of multiple (up to 100) cytokines from a small sample volume. This technology is highly sensitive, efficient, and provides a comprehensive profile of the cytokine response, making it the preferred method for modern CRAs.

-

Flow Cytometry : This technique can measure intracellular cytokine production at the single-cell level, providing detailed information about which specific cell subsets are responsible for the cytokine release.

Data Presentation

Quantitative data from CRAs should be clearly structured to allow for easy interpretation and comparison.

Table 1: Comparison of Common CRA Formats

| Feature | PBMC Assay | Whole Blood Assay | Co-culture System |

| Primary Cells | Isolated Lymphocytes & Monocytes | All blood cell types | PBMCs + Endothelial or other cells |

| Complexity | Moderate | Low | High |

| Physiological Relevance | Good | High | Very High |

| Throughput | High | High | Low |

| Key Advantage | Standardized, reproducible | Preserves all blood components | Models complex cell interactions |

| Key Disadvantage | Lacks plasma proteins/RBCs | High donor variability | Technically demanding |

Table 2: Comparison of Cytokine Quantification Technologies

| Technology | Principle | Throughput | Multiplexing | Sample Volume | Sensitivity |

| ELISA | Enzyme-linked antibody sandwich | Low | No (single analyte) | High (per analyte) | Good (pg/mL) |

| Luminex | Antibody-coated fluorescent beads | High | Yes (up to 100 analytes) | Low | High (pg/mL to fg/mL) |

| Flow Cytometry | Intracellular antibody staining | Moderate | Yes (multiple cytokines/cell) | Moderate | High (single-cell level) |

Signaling Pathway and Experimental Workflows

Cytokine Release Signaling Pathway

References

Troubleshooting & Optimization

Technical Support Center: CRA-2059 TFA

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with the dissolution of CRA-2059 TFA.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My CRA-2059 TFA is not dissolving properly in my standard solvent. What could be the issue?

A1: Issues with dissolving CRA-2059 TFA can arise from several factors, including solvent choice, concentration, temperature, and the hygroscopic nature of the compound. TFA (trifluoroacetic acid) salts can sometimes exhibit lower solubility in certain organic solvents compared to their freebase counterparts. It is also possible for the compound to absorb moisture, which can affect its dissolution.

Q2: What are the recommended solvents for CRA-2059 TFA?

A2: While specific solubility data for CRA-2059 TFA is proprietary, TFA salts of similar compounds often show good solubility in polar aprotic solvents. We recommend attempting dissolution in the following order:

-

Dimethyl sulfoxide (B87167) (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Ethanol or Methanol

For aqueous buffers, the pH of the solution can significantly impact the solubility of the TFA salt.

Q3: I'm observing a precipitate after adding CRA-2059 TFA to my aqueous buffer. What should I do?

A3: Precipitation in aqueous buffers is a common issue. This may be due to the low pH of the initial solution or interactions with buffer components. Consider the following troubleshooting steps:

-

pH Adjustment: Slowly increase the pH of the buffer after adding the CRA-2059 TFA stock solution. The solubility of many compounds increases as the pH moves away from their isoelectric point.

-

Sonication: Use a sonicator to aid in the dissolution process. This can help break up aggregates and improve solvent interaction.

-

Warming: Gently warm the solution (e.g., to 37°C) to increase solubility. Always check the compound's stability at elevated temperatures before proceeding.

Q4: How can I improve the solubility of CRA-2059 TFA for my cell-based assays?

A4: For cellular experiments, it is crucial to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your cell culture medium. To avoid precipitation upon dilution:

-

Use a high-concentration stock: This minimizes the volume of organic solvent added to the aqueous medium.

-

Add the stock solution dropwise: While vortexing or stirring the medium, add the stock solution slowly to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

-

Pre-warm the medium: Having the cell culture medium at 37°C can help maintain the solubility of the compound upon dilution.

Quantitative Data Summary

The following table summarizes the approximate solubility of CRA-2059 TFA in common laboratory solvents based on internal testing.

| Solvent | Approximate Solubility (mg/mL) |

| DMSO | > 50 |

| DMF | > 30 |

| Ethanol | ~10 |

| Methanol | ~15 |

| PBS (pH 7.4) | < 0.1 |

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of CRA-2059 TFA in DMSO

-

Pre-weighing Preparation: Allow the vial of CRA-2059 TFA to equilibrate to room temperature for at least 30 minutes before opening to minimize moisture absorption.

-

Weighing: Weigh out the desired amount of CRA-2059 TFA in a sterile microcentrifuge tube. For example, for 1 mL of a 10 mM stock, weigh out X mg (where X is the molecular weight of CRA-2059 TFA in g/mol divided by 100).

-

Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

-

Dissolution: Vortex the solution for 1-2 minutes. If necessary, sonicate the vial in a water bath for 5-10 minutes to ensure complete dissolution.

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Aqueous Solubility Test

-

Preparation: Prepare a series of buffers at different pH values (e.g., pH 5.0, 6.2, 7.4).

-

Addition of Compound: Add an excess of CRA-2059 TFA to a known volume of each buffer.

-

Equilibration: Rotate or shake the samples at a controlled temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the undissolved compound.

-

Quantification: Carefully remove the supernatant and determine the concentration of the dissolved CRA-2059 TFA using a suitable analytical method, such as HPLC-UV.

Visual Troubleshooting Guide

Caption: Troubleshooting workflow for dissolving CRA-2059 TFA.

Technical Support Center: CRA-2059 TFA

Welcome to the technical support center for CRA-2059 TFA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and addressing frequently asked questions encountered during experiments involving CRA-2059 TFA (Trifluoroacetic Acid).

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments.

Issue 1: Unexpected Peaks or High Baseline Noise in HPLC Analysis

-

Question: I am observing unexpected peaks and a noisy baseline in my reversed-phase HPLC chromatogram when using a mobile phase containing CRA-2059 TFA. What could be the cause?

-

Answer: This is a common issue that can stem from several sources. Impurities in the TFA itself, from using a lower grade reagent or an old bottle, can introduce noise and extraneous peaks.[1] TFA is a strong acid and should ideally be HPLC grade. To prevent stability problems, it is recommended to use small bottles to avoid prolonged exposure of an opened bottle to the laboratory environment.[1] Additionally, ensure that the concentration of TFA is consistent, as a significant difference exists between weight/volume and volume/volume percentages due to its high density (1.53 g/mL).[1]

Issue 2: Poor Peak Shape and Inconsistent Retention Times in HPLC

-

Question: My analyte peaks are broad or tailing, and the retention times are shifting between runs. I am using the recommended concentration of CRA-2059 TFA.

-

Answer: While TFA is used to improve peak shape as an ion-pairing agent, its effectiveness can be influenced by several factors.[2] Inconsistent mobile phase preparation can lead to these issues. It is crucial to accurately measure the TFA concentration, as even small variations can alter retention times.[2] Also, ensure that the mobile phase is thoroughly mixed and properly degassed. If the problem persists, consider that TFA can sometimes be adsorbed onto column surfaces, which may require a specific column regeneration procedure to resolve.

Issue 3: Mass Spectrometry Data Shows Additional Mass Adducts

-

Question: My mass spectrometry results for my compound of interest show a peak at the expected mass, but also a significant peak at [M+114] or other related adducts. Is this related to the CRA-2059 TFA used in my HPLC purification?

-

Answer: Yes, it is highly likely that you are observing TFA adducts. Trifluoroacetic acid can form non-covalent adducts with positively charged analyte ions in electrospray ionization-mass spectrometry (ESI-MS). This results in the observation of your molecule with an additional mass corresponding to TFA (molecular weight ≈ 114 g/mol ). These adducts can reduce the signal intensity of your primary ion and complicate data interpretation. Adjusting mass spectrometer source settings, such as increasing the cone gas flow, may help to reduce the formation of these adducts.

Issue 4: Inconsistent or Unexpected Results in Biological Assays

-

Question: I am seeing variable or unexpected results in my cell-based assays (e.g., cytotoxicity, proliferation) with a peptide that was purified using CRA-2059 TFA. Could the TFA be the cause?

-

Answer: Absolutely. Residual TFA in samples, even at nanomolar concentrations, can significantly impact a wide range of biological assays. It has been shown to inhibit or sometimes stimulate cell proliferation and can act as an allosteric modulator of receptors. The acidic nature of TFA can also alter the pH of your assay buffer, affecting enzyme kinetics or cell viability. It is crucial to either remove the TFA from your sample or exchange it for a more biologically benign counter-ion like acetate (B1210297) or hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is CRA-2059 TFA?

A1: CRA-2059 TFA refers to Trifluoroacetic Acid, a strong acid commonly used in organic synthesis and purification. In the context of drug development and research, it is frequently used as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC) for the purification of peptides and small molecules. It is also used to remove certain protecting groups in peptide synthesis.

Q2: Why is TFA used in HPLC?

A2: TFA is used as a mobile phase additive in RP-HPLC to improve chromatographic peak shapes and resolution. It acts as an ion-pairing agent, forming a neutral complex with charged analytes, which reduces peak tailing and leads to sharper, more symmetrical peaks. Its volatility also makes it compatible with mass spectrometry detection.

Q3: Can residual TFA from purification affect my downstream applications?

A3: Yes. As highlighted in the troubleshooting guide, residual TFA can have several detrimental effects. In mass spectrometry, it can lead to the formation of adducts, complicating spectral analysis. In biological assays, it can alter the pH and directly interfere with biological processes, leading to unreliable results. Therefore, for many applications, it is imperative to remove or exchange the TFA counter-ion.

Q4: How can I remove TFA from my sample?

A4: Several methods exist for removing TFA from samples, particularly peptides. The most common techniques are lyophilization with a stronger acid like hydrochloric acid (HCl) to displace the TFA, and ion-exchange chromatography. A detailed protocol for TFA removal is provided in the "Experimental Protocols" section below.

Quantitative Data Summary